molecular formula C11H13Cl2NO2 B2875076 Tert-butyl 2-amino-4,6-dichlorobenzoate CAS No. 2248343-09-9

Tert-butyl 2-amino-4,6-dichlorobenzoate

Cat. No.: B2875076
CAS No.: 2248343-09-9
M. Wt: 262.13
InChI Key: WLOOEIOPEUWRSD-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,6-dichlorobenzoate is an organic compound with the molecular formula C11H15Cl2NO2 It is a derivative of benzoic acid, featuring tert-butyl, amino, and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4,6-dichlorobenzoate typically involves the esterification of 2-amino-4,6-dichlorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4,6-dichlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

Tert-butyl 2-amino-4,6-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,6-dichlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro substituents can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-chlorobenzoate
  • Tert-butyl 2-amino-6-chlorobenzoate
  • Tert-butyl 2-amino-4,6-dimethylbenzoate

Uniqueness

Tert-butyl 2-amino-4,6-dichlorobenzoate is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of tert-butyl, amino, and dichloro substituents provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

tert-butyl 2-amino-4,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOOEIOPEUWRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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